Home > Products > Screening Compounds P116973 > delta(9)-Tetrahydrocannabinolic acid
delta(9)-Tetrahydrocannabinolic acid - 23978-85-0

delta(9)-Tetrahydrocannabinolic acid

Catalog Number: EVT-266769
CAS Number: 23978-85-0
Molecular Formula: C22H30O4
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delta(9)-Tetrahydrocannabinolic acid (THCA) is a non-psychoactive cannabinoid acid predominantly found in the trichomes of raw Cannabis sativa plants. [, ] THCA is the acidic precursor to delta(9)-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. [, ] When exposed to heat, THCA undergoes decarboxylation, converting it to THC. [, ] THCA exhibits a range of potential therapeutic properties, attracting significant interest in scientific research. [, , ]

Future Directions
  • Further research is needed to fully characterize the pharmacological profile of THCA, including identifying its molecular targets and understanding the mechanisms underlying its potential therapeutic effects. [, ]

Delta(9)-Tetrahydrocannabinol (THC)

Compound Description: Delta(9)-Tetrahydrocannabinol (THC) is a psychoactive cannabinoid known for its intoxicating effects. It is formed through the decarboxylation of THCA. [, , , , , , , ]

Relevance: THC is the primary psychoactive metabolite of THCA. While THCA itself is non-psychoactive, it converts to THC when heated (e.g., smoking, vaping) or over time through natural degradation. This conversion is central to understanding the difference in effects between consuming raw cannabis and consuming cannabis exposed to heat. [, , , , , , , ]

Delta(9)-Tetrahydrocannabivarin (THCV)

Compound Description: Delta(9)-Tetrahydrocannabivarin (THCV) is another phytocannabinoid found in Cannabis sativa. It shares structural similarities with THC but has a shorter alkyl side chain. THCV exhibits various biological activities, including anti-inflammatory effects. []

Relevance: THCV serves as a key comparative compound to THCA in several studies. While both compounds demonstrate anti-inflammatory properties, their metabolic pathways and potential for blood-brain barrier penetration differ. Understanding these distinctions may be crucial for developing targeted therapies. []

Cannabidiolic Acid (CBDA)

Compound Description: Cannabidiolic Acid (CBDA) is a non-psychoactive cannabinoid and the precursor to Cannabidiol (CBD). It is found in the resinous glands of cannabis plants. [, ]

Relevance: CBDA is proposed as an intermediary in a potential photochemical pathway for the formation of THCA-B from THCA. This pathway suggests that UV light could isomerize THCA to CBDA, which could then be converted to THCA-B through a series of bond rearrangements. []

Delta(9)-Tetrahydrocannabinolic Acid B (THCA-B)

Compound Description: Delta(9)-Tetrahydrocannabinolic Acid B (THCA-B) is a structural isomer of THCA. It was first identified in Cannabis sativa in 1969. [, ]

Relevance: The formation of THCA-B in cannabis remains an intriguing question for researchers. While THCA-A is widely accepted as the direct product of THCA synthase, the origin of THCA-B is less clear. This has led to investigations into potential synthetic routes within the plant, with a photochemical pathway involving CBDA as a possible explanation. []

Cannabidiol (CBD)

Compound Description: Cannabidiol (CBD) is a prominent non-psychoactive cannabinoid known for its therapeutic potential. It is formed through the decarboxylation of CBDA. [, , ]

Relevance: CBD is mentioned in the context of THCV metabolism. Studies indicate that THCV can be metabolized into both THC and CBD. Additionally, CBD, like THCA and THCV, has demonstrated potential in anti-inflammatory treatments, highlighting the diverse pharmacological activities within the cannabinoid family. [, , ]

Cannabigerol (CBG)

Compound Description: Cannabigerol (CBG) is considered a minor cannabinoid, although it acts as a precursor to major cannabinoids like THC and CBD. CBG itself possesses various therapeutic properties. []

Relevance: CBG, alongside CBD, is highlighted in research focused on developing cannabis varieties with specific cannabinoid profiles. The ability to differentiate between hemp, cannabis with high THC levels, and hemp rich in CBD or CBG is crucial for both legal regulation and breeding programs. []

Cannabichromene (CBC)

Compound Description: Cannabichromene (CBC) is another non-psychoactive cannabinoid identified in cannabis. While less studied than THC or CBD, it shows promise for potential therapeutic applications. []

Relevance: Although not extensively discussed, CBC is included in a study focused on analyzing cannabinoids in cannabis samples. Its presence alongside other cannabinoids emphasizes the complexity of phytochemical profiles in cannabis and the need for comprehensive analytical techniques. []

Source and Classification

Delta(9)-Tetrahydrocannabinolic acid is synthesized primarily from cannabigerolic acid through the enzymatic action of delta(9)-tetrahydrocannabinolic acid synthase, an enzyme found in Cannabis sativa L. This compound belongs to the class of phytocannabinoids, which are naturally occurring compounds in cannabis. Phytocannabinoids interact with the endocannabinoid system in humans and other mammals, influencing various physiological processes.

Synthesis Analysis

The synthesis of delta(9)-tetrahydrocannabinolic acid can be achieved through several methods:

  1. Enzymatic Synthesis: The enzyme delta(9)-tetrahydrocannabinolic acid synthase catalyzes the oxidative cyclization of cannabigerolic acid to produce delta(9)-tetrahydrocannabinolic acid. This process can be optimized using a two-liquid phase system to enhance substrate solubility and product recovery .
  2. Chemical Synthesis: Traditional synthetic routes involve the condensation of olivetol with various terpene derivatives in the presence of Lewis acids. For instance:
    • The reaction of olivetol with (S)-cis-verbenol under acidic conditions leads to delta(9)-tetrahydrocannabinol .
    • A notable method utilizes aluminum trichloride as a catalyst, achieving high selectivity for delta(9)-tetrahydrocannabinolic acid at low temperatures .
  3. Continuous-Flow Synthesis: Recent advancements have introduced continuous-flow protocols that improve yield and purity by controlling reaction parameters more precisely than batch processes. For example, using boron trifluoride etherate in a flow setup can yield over 90% selectivity for delta(9)-tetrahydrocannabinolic acid .
Molecular Structure Analysis

Delta(9)-Tetrahydrocannabinolic acid has a complex molecular structure characterized by:

  • Molecular Formula: C₂₁H₂₆O₂
  • Molecular Weight: 314.46 g/mol
  • Structure: The compound consists of a tricyclic structure featuring a phenolic hydroxyl group and a carboxylic acid group. Its stereochemistry plays a crucial role in its biological activity.

Structural Features

  • Functional Groups: The presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups contributes to its reactivity and interaction with biological systems.
  • Stereochemistry: The specific orientation of atoms within the molecule influences its binding affinity to cannabinoid receptors.
Chemical Reactions Analysis

Delta(9)-tetrahydrocannabinolic acid undergoes several key chemical reactions:

  1. Decarboxylation: When heated or exposed to light, delta(9)-tetrahydrocannabinolic acid can decarboxylate to form delta(9)-tetrahydrocannabinol, which is more pharmacologically active.
  2. Isomerization: Under certain conditions, delta(9)-tetrahydrocannabinol can isomerize to form delta(8)-tetrahydrocannabinol or other related compounds.
  3. Reactions with Lewis Acids: In synthetic processes, interactions with Lewis acids can lead to various regioselective transformations that affect product distribution .
Mechanism of Action

Delta(9)-Tetrahydrocannabinolic acid primarily exerts its effects through interaction with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system:

  • CB1 Receptor Activation: Delta(9)-tetrahydrocannabinolic acid acts as a partial agonist at CB1 receptors located primarily in the brain, influencing neurotransmitter release and modulating pain perception, mood, and appetite.
  • Biological Effects: The compound's psychoactive effects are largely attributed to its ability to mimic endocannabinoids like anandamide, leading to alterations in cognitive function and emotional responses.
Physical and Chemical Properties Analysis

Delta(9)-Tetrahydrocannabinolic acid exhibits distinct physical and chemical properties:

  • Appearance: Typically exists as a colorless or pale yellow oil.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; poorly soluble in water.
  • Melting Point: Varies based on purity but generally around 60-70 °C for pure samples.
  • Stability: Sensitive to heat and light; stability decreases upon prolonged exposure.
Applications

Delta(9)-Tetrahydrocannabinolic acid has several scientific applications:

  1. Pharmaceutical Research: Investigated for its potential therapeutic effects in treating conditions such as chronic pain, nausea associated with chemotherapy, and appetite stimulation in patients with severe illnesses.
  2. Cannabinoid Production: Used as a precursor in synthesizing various cannabinoids for research and medicinal purposes.
  3. Biotechnological Applications: Explored for biocatalytic processes that enhance cannabinoid production efficiency using engineered strains or enzymes .
Biosynthesis and Enzymatic Pathways

THCA Synthase: Gene Expression and Catalytic Mechanisms

Δ9-Tetrahydrocannabinolic acid (THCA) synthase is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase that catalyzes the stereospecific cyclization of cannabigerolic acid (CBGA) into THCA. The enzyme is encoded by a 1,635-nucleotide open reading frame, translating to a 545-amino acid polypeptide. Post-translational processing removes a 28-residue signal peptide, yielding a mature enzyme of 58.6 kDa [2] [8]. Structural studies via X-ray crystallography (2.75 Å resolution) reveal two domains divided by the FAD-binding pocket. Domain I (residues 1–101 and 423–545) adopts a β-barrel fold, while Domain II (residues 102–422) forms a six-stranded β-sheet core. FAD is covalently bound via a histidine (His-114)–FAD linkage, confirmed by mutagenesis: substitution of His-114 to Ala abolishes both FAD binding and catalytic activity [2] [8].

The catalytic mechanism involves oxidative cyclization:

  • Oxidation: FAD abstracts a hydride ion from CBGA’s monoterpene moiety, generating FADH⁻ and a carbocation intermediate.
  • Cyclization: The carbocation undergoes intramolecular electrophilic attack on the olivetolate ring’s C2, forming the characteristic tricyclic structure.
  • Rearomatization: Deprotonation restores aromaticity, yielding THCA [2] [10]. Kinetic studies indicate a Kₘ of 18 μM for CBGA, with optimal activity at pH 5.0–6.0 [8].

Table 1: Key Catalytic Residues in THCA Synthase

ResidueRoleMutational Effect
His-114FAD covalent attachmentLoss of FAD binding; complete inactivation
Tyr-484Substrate stabilizationReduced activity (≤10% of wild-type)
Asp-477Proton relayImpaired cyclization efficiency
Arg-72Carboxylate bindingAltered substrate orientation

Substrate Specificity and Stereochemical Regulation in Cannabigerolic Acid Conversion

THCA synthase exhibits strict regioselectivity but moderate promiscuity toward CBGA analogs. The enzyme exclusively prenylates the olivetolate ring at C3, yet accommodates variations in the aliphatic side chain:

  • Native substrate: CBGA (pentyl side chain; kₘ = 18 μM, Vₘₐₓ = 0.8 nkat/mg) [8].
  • Analog acceptance:
  • Cannabigerovarinic acid (CBGVA; propyl side chain): 65% relative activity [3] [9].
  • 3-Geranyl orsellinic acid (methyl side chain): 40% relative activity [3].
  • Unnatural substrates: Engineered E. coli expressing aromatic prenyltransferase NphB synthesizes CBGA derivatives with butyl or heptyl chains, though cyclization efficiency decreases with chain length deviations [3] [9].

Stereochemical control is absolute: the reaction generates only the trans-fused Δ9-THCA enantiomer. Computational docking reveals that the olivetolate-binding cleft (Tyr-484, Arg-72) positions the terpene moiety for syn addition, while the FAD proximity ensures hydride abstraction from the pro-S position of CBGA’s geranyl group [2] [6]. Mutagenesis at Tyr-484 disrupts substrate orientation, yielding byproducts like cannabichromenic acid (CBCA) [2].

Table 2: THCA Synthase Activity Toward CBGA Analogs

SubstrateSide ChainRelative Activity (%)Primary Product
CBGAC₅H₁₁100THCA
CBGVAC₃H₇65THCVA
3-Geranyl orsellinic acidCH₃40Methyl-THCA derivative
3-Geranyl-2,4-DHB*H15Novel bicyclic product

*2,4-Dihydroxybenzoic acid

Trichome-Specific Localization of Biosynthetic Machinery

THCA biosynthesis is compartmentalized within glandular trichomes of female Cannabis sativa flowers. Transcriptomic analysis shows THCA synthase expression is 50-fold higher in trichomes versus leaves [5] [7]. Three trichome types exist:

  • Bulbous trichomes: Minimal metabolic activity.
  • Sessile trichomes: Produce cannabinoids in a subcuticular cavity.
  • Stalked trichomes: Major sites of THCA synthesis; contain enlarged secretory cells expressing THCA synthase, olivetol synthase, and geranyl pyrophosphate (GPP) transporters [4] [10].

The biosynthetic pathway is spatially organized:

  • Plastids: Synthesis of GPP via the methylerythritol phosphate (MEP) pathway.
  • Cytoplasm: Production of olivetolic acid by polyketide synthase (PKS) and olivetolic acid cyclase.
  • Apoplast: Prenylation of olivetolic acid with GPP by aromatic prenyltransferase (PT) to form CBGA.
  • Secretory vesicles: Oxidative cyclization of CBGA by THCA synthase [5] [10].

Trichome maturation correlates with THCA accumulation:

  • Clear trichomes (immature): Low THCA synthase expression.
  • Milky trichomes (peak maturity): Maximal synthase activity and THCA production.
  • Amber trichomes (senescent): Declining metabolic activity [4] [10].

Evolutionary Divergence in THCA Synthase Between Drug- and Fiber-Type Cannabis sativa

THCA synthase alleles have undergone selection in drug-type (marijuana) versus fiber-type (hemp) Cannabis sativa. Drug-type strains (e.g., ‘Skunk #1’) express functional THCA synthase, while fiber-types possess mutations that inactivate the enzyme or redirect flux toward cannabidiolic acid (CBDA) [5] [7] [10]. Key genetic differences include:

  • Single-nucleotide polymorphisms (SNPs): Drug-type alleles conserve catalytic residues (His-114, Asp-477, Tyr-484), whereas hemp alleles show substitutions at substrate-contact residues (e.g., Arg-72→Cys) [5] [8].
  • Promoter variations: Drug-type strains exhibit enhanced trichome-specific expression driven by MYB transcription factors (e.g., CsMYB1), absent in hemp [5] [10].
  • Gene duplication: THCAS and CBDAS (CBDA synthase gene) share 84% sequence identity but reside at a single B locus with codominant alleles:
  • BT/BT: Homozygous for THCA synthase → High THC.
  • BD/BD: Homozygous for CBDA synthase → High CBD.
  • BT/BD: Heterozygous → Mixed ratios [7] [10].

Evolutionary pressure has shaped these alleles: hemp underwent selection for low THCAS expression to meet legal THC thresholds (<0.3%), while drug-types retained high-efficiency variants. Phylogenetic analysis confirms THCAS in drug-type cultivars clusters separately from hemp orthologs, indicating recent divergence (~6,000–10,000 years) following human domestication [7] [10].

Compound Names Mentioned:

  • Δ9-Tetrahydrocannabinolic acid (THCA)
  • Cannabigerolic acid (CBGA)
  • Cannabigerovarinic acid (CBGVA)
  • Olivetolic acid
  • Geranyl pyrophosphate (GPP)
  • Flavine adenine dinucleotide (FAD)
  • Δ9-Tetrahydrocannabinol (THC)
  • Cannabidiolic acid (CBDA)
  • Cannabichromenic acid (CBCA)
  • 3-Geranyl orsellinic acid
  • 3-Geranyl-2,4-dihydroxybenzoic acid

Properties

CAS Number

23978-85-0

Product Name

delta(9)-Tetrahydrocannabinolic acid

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h11-12,15-16,23H,5-10H2,1-4H3,(H,24,25)/t15-,16-/m1/s1

InChI Key

UCONUSSAWGCZMV-HZPDHXFCSA-N

SMILES

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

9-carboxy-delta(9)-THC
9-carboxy-THC
delta(9)-tetrahydrocannabinolic acid
THC-9-COOH
THCA-A compound

Canonical SMILES

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O

Isomeric SMILES

CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.